molecular formula C15H14N2O3S B5852939 N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B5852939
M. Wt: 302.4 g/mol
InChI Key: KBTXZCMFENOQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was first discovered in 1998 by Pfizer, Inc. as a potential anti-cancer drug. Sunitinib has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of various types of cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNETs).

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, thereby inhibiting their activity and downstream signaling pathways. This leads to a decrease in tumor angiogenesis, proliferation, and survival.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of RTKs and downstream signaling molecules, leading to a decrease in cell proliferation, migration, and invasion. N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its ability to target multiple RTKs, making it a potent anti-cancer drug. However, one of the limitations is its potential toxicity, particularly in the cardiovascular system. Additionally, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide resistance can develop over time, leading to decreased effectiveness.

Future Directions

Future research on N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide could focus on developing combination therapies to overcome resistance, identifying biomarkers for patient selection, and exploring its potential use in other types of cancers. Additionally, further studies could investigate the mechanisms of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-induced toxicity and potential ways to mitigate these effects.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-cyanomethylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2,3-dimethyl-2-butene-1-amine to form the final product, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit the growth and survival of various cancer cells by targeting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXZCMFENOQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.